molecular formula C12H16Cl2N2 B7905392 N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine

N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine

Cat. No.: B7905392
M. Wt: 259.17 g/mol
InChI Key: OOAUDUJVHFLBBU-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by a cyclopropyl group and a 3,4-dichlorobenzyl moiety attached to the primary amine nitrogen. Its structure combines steric bulk from the cyclopropyl ring and electronic effects from the electron-withdrawing chlorine substituents, which influence its reactivity and binding properties .

Properties

IUPAC Name

N'-cyclopropyl-N'-[(3,4-dichlorophenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c13-11-4-1-9(7-12(11)14)8-16(6-5-15)10-2-3-10/h1,4,7,10H,2-3,5-6,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAUDUJVHFLBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves reacting ethane-1,2-diamine with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a two-step mechanism:

  • Primary Amination :
    NH2CH2CH2NH2+ClC6H3(3,4Cl2)CH2ClNH2CH2CH2N(CH2C6H3Cl2)H+HCl\text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClC}_6\text{H}_3(3,4-\text{Cl}_2)\text{CH}_2\text{Cl} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{N}(\text{CH}_2\text{C}_6\text{H}_3\text{Cl}_2)\text{H} + \text{HCl}

  • Cyclopropyl Group Introduction :
    Subsequent reaction with cyclopropylamine under elevated temperatures (80–100°C) facilitates displacement of the remaining amine hydrogen.

Optimization Parameters

Key variables influencing yield (Table 1):

ParameterOptimal RangeImpact on Yield
Temperature60–80°C±15% efficiency
Molar Ratio (Diamine:Halide)1:1.2Prevents oligomerization
SolventAnhydrous THFMaximizes solubility
Reaction Time12–18 hoursCompletes secondary amination

Data compiled from

The use of phase-transfer catalysts like tetrabutylammonium bromide increases reaction rates by 20–25% through enhanced interfacial contact.

Reductive Amination Strategy

Ketone Intermediate Formation

An alternative approach utilizes 3,4-dichlorobenzaldehyde condensed with cyclopropylamine to form an imine intermediate, followed by reduction using sodium borohydride or hydrogen/palladium:

C6H3(3,4Cl2)CHO+C3H5NH2C6H3(3,4Cl2)CH=NC3H5\text{C}_6\text{H}_3(3,4-\text{Cl}_2)\text{CHO} + \text{C}_3\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_3(3,4-\text{Cl}_2)\text{CH}=\text{N}-\text{C}_3\text{H}_5
NaBH4C6H3(3,4Cl2)CH2NHC3H5\text{NaBH}_4 \rightarrow \text{C}_6\text{H}_3(3,4-\text{Cl}_2)\text{CH}_2\text{NH}-\text{C}_3\text{H}_5

Coupling with Ethylene Diamine

The resulting benzylamine derivative undergoes Michael addition with acrylonitrile, followed by hydrogenation:

C6H3(3,4Cl2)CH2NHC3H5+CH2=CHCNC6H3(3,4Cl2)CH2N(C3H5)CH2CH2CN\text{C}_6\text{H}_3(3,4-\text{Cl}_2)\text{CH}_2\text{NH}-\text{C}_3\text{H}_5 + \text{CH}_2=\text{CHCN} \rightarrow \text{C}_6\text{H}_3(3,4-\text{Cl}_2)\text{CH}_2\text{N}(\text{C}_3\text{H}_5)\text{CH}_2\text{CH}_2\text{CN}
H2/Raney NiC6H3(3,4Cl2)CH2N(C3H5)CH2CH2NH2\text{H}_2/\text{Raney Ni} \rightarrow \text{C}_6\text{H}_3(3,4-\text{Cl}_2)\text{CH}_2\text{N}(\text{C}_3\text{H}_5)\text{CH}_2\text{CH}_2\text{NH}_2

This method achieves 68–72% overall yield but requires strict moisture control.

Multi-Step Alkylation Protocol

Sequential Functionalization

Industrial-scale production often employs stepwise alkylation to minimize side products (Figure 1):

  • First Alkylation :
    Ethane-1,2-diamine reacts with 3,4-dichlorobenzyl bromide in acetonitrile at 40°C (85% conversion)

  • Purification :
    Crystallization from ethyl acetate/hexane removes unreacted diamine

  • Second Alkylation :
    Intermediate treated with cyclopropyl bromide in DMF at 120°C (24 hours)

Catalytic Enhancements

The addition of 1 mol% CuI catalyst reduces reaction time by 30% while maintaining 89% isolated yield. Microwave-assisted synthesis at 150°C achieves full conversion in 45 minutes but requires specialized equipment.

Comparative Analysis of Methodologies

Yield and Purity Metrics (Table 2)

MethodAverage YieldPurity (HPLC)Scalability
Nucleophilic Substitution78%95.2%Industrial
Reductive Amination64%91.8%Lab-scale
Multi-Step Alkylation82%98.1%Pilot plant

Data synthesized from

Byproduct Formation

The primary impurities include:

  • N,N'-Bis(3,4-dichlorobenzyl) derivatives (5–8% in single-step reactions)

  • Cyclopropyl ring-opened products (≤3% under acidic conditions)

  • Ethylene diamine oligomers (controlled via stoichiometric excess)

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) effectively separates target compound from benzyl chloride residuals. Preparative column chromatography using silica gel (ethyl acetate:methanol 9:1) achieves >99% purity for pharmaceutical applications.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 7.28 (d, J = 2.1 Hz, 1H, ArH), 3.72 (s, 2H, CH₂N), 2.80–2.65 (m, 4H, NCH₂CH₂N), 1.45–1.32 (m, 1H, cyclopropyl)

  • MS (ESI+) : m/z 259.1 [M+H]⁺ (calc. 259.07 for C₁₂H₁₅Cl₂N₂)

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor systems with:

  • Residence time: 8 minutes

  • Throughput: 12 kg/day

  • Yield improvement: 14% over batch processes

Waste Management

The process generates 3.2 kg aqueous waste/kg product, containing residual amines and chlorides. Neutralization with 10% HCl followed by activated carbon filtration reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved can include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound can be compared to other substituted ethylenediamines, particularly those with aromatic benzyl groups or varying substituents on the nitrogen atoms. Below are notable analogues:

N1-(2-Aminoethyl)ethane-1,2-diamine (DETA)

  • Structure : Contains three amine groups (NH₂) in a linear chain.
  • Properties : Demonstrated high corrosion inhibition efficiency due to multiple NH groups, which enhance adsorption on metal surfaces via lone-pair interactions. DFT studies correlate its high electron-donating capacity with inhibition performance .
  • Contrast : Unlike the target compound, DETA lacks aromatic substituents and cyclopropyl groups, resulting in lower steric hindrance and distinct electronic profiles.

N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine Derivatives

  • Structure : Symmetric bis-benzyl substituents (e.g., 4-methoxy, 4-chloro).
  • Properties : IR spectra show NH stretching at 3350–3400 cm⁻¹, and ¹H NMR displays singlet signals for methylene protons. These derivatives exhibit antimicrobial and anthelmintic activities, attributed to the electron-withdrawing/donating effects of substituents .
  • Contrast : The target compound’s asymmetric substitution (cyclopropyl + 3,4-dichlorobenzyl) may confer unique binding selectivity compared to symmetric analogues.

N1-Cyclopropyl-N1-(3-methoxybenzyl)ethane-1,2-diamine

  • Structure : Methoxy (-OCH₃) substituent at the 3-position of the benzyl group.
  • Molecular weight: 220.31 g/mol .
  • Contrast : The 3,4-dichloro substituent in the target compound enhances electron withdrawal, increasing adsorption affinity on metallic surfaces.

N1-Cyclopropyl-N1-(3-fluorobenzyl)ethane-1,2-diamine

  • Structure : Fluorine substituent at the 3-position of the benzyl group.
  • Properties : Fluorine’s electronegativity introduces moderate electron withdrawal. Molecular weight: 208.28 g/mol .
  • Contrast : The 3,4-dichloro substituent in the target compound provides stronger electron-withdrawing effects, likely improving interfacial interactions in corrosion or biological systems.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine C₁₂H₁₅Cl₂N₂ 273.17 3,4-dichlorobenzyl, cyclopropyl NH₂, NH (secondary amine)
N1-(2-Aminoethyl)ethane-1,2-diamine (DETA) C₄H₁₃N₃ 103.17 Linear NH₂ groups Three primary amines
N,N-Bis-(4-chlorobenzyl)-ethane-1,2-diamine C₁₆H₁₆Cl₂N₂ 307.22 4-chlorobenzyl (symmetric) NH₂, aromatic Cl substituents
N1-Cyclopropyl-N1-(3-methoxybenzyl)ethane-1,2-diamine C₁₃H₂₀N₂O 220.31 3-methoxybenzyl NH₂, ether group
N1-Cyclopropyl-N1-(3-fluorobenzyl)ethane-1,2-diamine C₁₂H₁₇FN₂ 208.28 3-fluorobenzyl NH₂, aromatic F substituent

Research Findings and Functional Implications

Corrosion Inhibition

  • The target compound’s 3,4-dichlorobenzyl group enhances electron withdrawal, promoting adsorption on metal surfaces via lone-pair interactions. This contrasts with methoxy-substituted analogues, where electron donation reduces adsorption efficiency .
  • DFT studies on similar amines (e.g., DETA) show that NH groups correlate with inhibition efficiency. However, the cyclopropyl group in the target compound introduces steric effects that may limit surface coverage compared to linear diamines .

Spectral Characteristics

  • IR and NMR data for the target compound are expected to align with analogues:
    • IR : NH stretching at ~3350–3400 cm⁻¹, aromatic C-Cl stretching at 600–800 cm⁻¹.
    • ¹H NMR : Singlet for cyclopropyl CH₂ (δ 1.0–1.5 ppm), multiplet for dichlorobenzyl protons (δ 7.2–7.6 ppm) .

Biological Activity

N1-Cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the compound's biological activity based on existing research, including antimicrobial properties, anti-inflammatory effects, and its mechanism of action.

Chemical Structure and Properties

The compound features a cyclopropyl group and a 3,4-dichlorobenzyl moiety attached to an ethane-1,2-diamine backbone. This unique structure is thought to enhance its binding affinity to biological targets and modulate pharmacokinetic properties.

Chemical Formula : C11_{11}H14_{14}Cl2_{2}N2_{2}

Table 1: Structural Characteristics

ComponentDescription
Cyclopropyl GroupEnhances binding affinity
3,4-Dichlorobenzyl MoietyModulates pharmacokinetics
Ethane-1,2-diamine BackboneProvides basic amine functionality

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Related compounds displayed MIC values ranging from 40 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound is also being studied for its potential anti-inflammatory effects. Its structural features may enable it to modulate immune responses effectively.

  • Mechanism of Action : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of structurally similar compounds, this compound was tested against several bacterial strains. The results indicated that the compound maintained comparable efficacy to standard antibiotics.

Study 2: Anti-inflammatory Pathways

Another investigation focused on the anti-inflammatory potential of the compound. The study demonstrated that it could reduce levels of inflammatory markers in vitro, suggesting a possible role in therapeutic applications for inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Staphylococcus aureus, E. coli (MIC ~40-50 µg/mL)
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Q. What are the optimal synthetic routes for N1-cyclopropyl-N1-(3,4-dichlorobenzyl)ethane-1,2-diamine, and how can intermediates be stabilized during synthesis?

  • Methodological Answer : A two-step synthesis is recommended: (1) Nucleophilic substitution between cyclopropylamine and 3,4-dichlorobenzyl chloride, followed by (2) coupling with ethane-1,2-diamine. For intermediates prone to oxidation (e.g., nitro or imine groups), use inert atmospheres (N₂/Ar) and reducing agents like SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 h) to stabilize reactive intermediates . Post-synthesis, recrystallization from ethanol improves purity (≥98%) .
  • Key Data :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Cyclopropylamine, DCM, RT, 12 h65–70%90%
2Ethane-1,2-diamine, EtOH, reflux, 1 h75–80%98%

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For example:
  • ¹H NMR : Look for cyclopropyl protons (δ 0.5–1.2 ppm), dichlorobenzyl aromatic signals (δ 7.2–7.6 ppm), and ethane-diamine NH₂ peaks (δ 1.8–2.5 ppm).
  • FT-IR : Confirm N-H stretches (3200–3400 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
    Discrepancies in spectra may require alternative solvents (e.g., DMSO-d₆ for improved NH₂ resolution) or 2D NMR (COSY/HSQC) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the 3,4-dichlorobenzyl or cyclopropyl groups?

  • Methodological Answer : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model nucleophilic substitution energetics. For example:
  • Reaction Barriers : Calculate activation energy for dichlorobenzyl substitution with alternative aryl groups (e.g., trifluoromethyl ).
  • Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to optimize SN2 mechanisms. Pair computational results with factorial design experiments (e.g., varying temperature, catalysts) to validate predictions .
  • Key Insight : Computational screening reduced experimental trials by 40% in analogous triarylamine syntheses .

Q. How can contradictory bioactivity data (e.g., receptor binding vs. cytotoxicity) be resolved for this compound?

  • Methodological Answer : Employ orthogonal assays:
  • Binding Affinity : Radioligand displacement (IC₅₀) for target receptors (e.g., opioid or adrenergic receptors, given structural analogs in ).
  • Cytotoxicity : MTT assays on HEK-293/HepG2 cells (48 h exposure, 10–100 µM range).
    If discrepancies persist, evaluate stereochemistry (chiral HPLC) or metabolic stability (microsomal incubation + LC-MS) .

Q. What strategies mitigate decomposition during long-term storage of this diamine derivative?

  • Methodological Answer :
  • Storage : -20°C in amber vials under argon, with desiccants (silica gel) to prevent hydrolysis .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH, 4 weeks) with HPLC monitoring. For analogs, cyclopropyl ring stability exceeds 5 years under these conditions .

Experimental Design & Data Analysis

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

  • Methodological Answer : Apply a 2³ factorial design:
  • Variables : Temperature (25°C vs. 60°C), solvent (EtOH vs. DMF), catalyst (none vs. Pd/C).
  • Response : Yield, purity, reaction time.
  • Example Outcome : For a similar ethane-diamine derivative, DMF increased yield by 20% but required post-reaction purification .

Q. What analytical techniques resolve conflicting data in nitro-group reduction intermediates?

  • Methodological Answer : Use LC-MS/MS to detect transient intermediates (e.g., nitroso or hydroxylamine species). For example, in analogous benzene-1,2-diamine syntheses, LC-MS identified over-reduced byproducts (e.g., NH₂ → NHOH) that skewed NMR interpretations .

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